10PANX

Vue d'ensemble

Description

La pannexine-1 est une protéine membranaire qui forme des connexions de type jonction communicante, permettant le passage intercellulaire de colorants lorsqu'elle est surexprimée dans des ovocytes adjacents ou des lignées cellulaires épithéliales de mammifères . 10Panx est utilisé pour bloquer la pannexine-1 dans les macrophages, ce qui affecte le récepteur P2X7 dépendant de l'ATP et la libération de l'interleukine-1β (IL-1β) .

Méthodes De Préparation

10Panx est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides . Le peptide est assemblé étape par étape sur un support solide, chaque acide aminé étant ajouté séquentiellement. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques . Une fois la synthèse terminée, le peptide est clivé du support solide et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

10Panx subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les résidus d'acides aminés du peptide, en particulier la méthionine et la cystéine.

Réduction : Les réactions de réduction peuvent briser les liaisons disulfure dans le peptide.

Substitution : Les résidus d'acides aminés dans this compound peuvent être substitués par d'autres résidus pour étudier les relations structure-activité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol (DTT) et divers dérivés d'acides aminés pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier la structure et la fonction des canaux pannexine-1.

Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux pannexine-1.

Mécanisme d'action

This compound exerce ses effets en imitant une séquence dans la deuxième boucle extracellulaire de la pannexine-1, bloquant ainsi les jonctions communicantes de la pannexine-1 . Cette inhibition affecte le récepteur P2X7 dépendant de l'ATP, réduisant l'absorption de colorant et la libération d'IL-1β médiée par l'ATP . Le peptide inhibe également l'activation de la caspase-1 sans altérer les courants membranaires dans les macrophages .

Applications De Recherche Scientifique

Inflammation and Immune Response

10Panx has been studied extensively for its role in modulating inflammatory responses. Research indicates that it can inhibit ATP release from macrophages, which is crucial for inflammatory signaling.

- Case Study : In a study examining the effects of this compound on macrophage activation, it was found that while this compound did not inhibit ATP release at lower concentrations (100 µM), it significantly enhanced LPS-induced ATP release at higher concentrations (300-500 µM) . This suggests a dual role where this compound can both inhibit and promote certain cellular activities depending on its concentration.

Neuroprotection

In neurobiology, this compound has been explored for its protective effects against neuronal cell death.

- Case Study : Administration of this compound was shown to reduce inflammation-induced neuronal cell death in models of enteric nervous system injury . This highlights its potential as a therapeutic agent in neurodegenerative diseases where Pannexin-1 channels contribute to pathogenesis.

Hepatotoxicity

The peptide has also been investigated for its effects on liver injury models.

- Case Study : In a mouse model of acetaminophen-induced hepatotoxicity, pharmacological blockade of Panx1 channels with this compound attenuated liver damage . This indicates that targeting Pannexin-1 with this compound could be a novel strategy for protecting against drug-induced liver injury.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of Pannexin-1 channel activity. The peptide's ability to inhibit dye uptake and ATP release indicates its role in regulating cellular communication and inflammatory responses.

Table: Summary of Key Findings on this compound Applications

Mécanisme D'action

10Panx exerts its effects by mimicking a sequence in the second extracellular loop of pannexin-1, thereby blocking pannexin-1 gap junctions . This inhibition affects the ATP-gated P2X7 receptor, reducing dye uptake and ATP-mediated IL-1β release . The peptide also inhibits caspase-1 activation without altering membrane currents in macrophages .

Comparaison Avec Des Composés Similaires

10Panx est unique en son genre par sa capacité à inhiber sélectivement les canaux pannexine-1 sans affecter d'autres aspects de l'activation du récepteur P2X7 . Des composés similaires comprennent :

Carbénoxolone : Un bloqueur non spécifique des jonctions communicantes qui inhibe également la pannexine-1.

Probénécide : Un autre inhibiteur de la pannexine-1 ayant des effets plus larges sur d'autres canaux.

PanxE1B : Un peptide similaire à this compound mais avec une séquence et une spécificité différentes.

Ces composés diffèrent par leur spécificité et leurs mécanismes d'action, faisant de this compound un outil précieux pour étudier la fonction de la pannexine-1 .

Activité Biologique

10PANX, a mimetic inhibitory peptide of pannexin-1 (Panx1), has garnered significant attention in the field of cellular biology due to its ability to selectively inhibit Panx1 channels. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is designed to inhibit the function of Panx1, a protein that forms large channels in the plasma membrane, facilitating the passage of ions and small molecules. It has been shown to block P2X7 receptor-mediated processes, including dye uptake and interleukin-1β (IL-1β) release, without altering membrane currents in various cell types such as macrophages and neurons .

The primary mechanism through which this compound exerts its effects involves blocking the Panx1 channels activated by ATP and other stimuli. Specifically, it inhibits:

- P2X7-mediated dye uptake : This is crucial for understanding how this compound can modulate inflammatory responses.

- ATP-mediated IL-1β release : IL-1β is a key cytokine in inflammation, and its release is often mediated by Panx1 channels.

- Caspase-1 activation : This enzyme plays a significant role in the inflammatory process and cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks Panx1 currents. For instance, it has been shown to inhibit secondary currents induced by NMDA receptors by over 70%, indicating its potential role in modulating excitatory signaling in neurons . Additionally, experiments using human red blood cells have confirmed its efficacy in inhibiting dye uptake without affecting basal membrane currents .

In Vivo Studies

A notable study investigated the effects of this compound on mechanical hyperalgesia in neuropathic rats. The administration of 300 μM this compound showed a significant increase in withdrawal thresholds, effectively reversing the hyperalgesic effects induced by NMDA injection. This suggests that this compound can mitigate pain responses associated with neuropathic conditions through its action on Panx1 channels .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuropathic Pain Model

In a controlled experiment involving neuropathic rats, researchers injected NMDA to induce hyperalgesia. Following this, an intrathecal injection of 300 μM this compound resulted in:

- Pre-injection withdrawal threshold : 166.2 ± 7.5 g/cm²

- Post-NMDA injection (45 min) : 131.5 ± 6.4 g/cm²

- Post-10PANX injection (60 min) : 228.91 ± 12.1 g/cm²

These results indicate that this compound not only alleviates pain but also prevents the pronociceptive effects typically induced by NMDA .

Propriétés

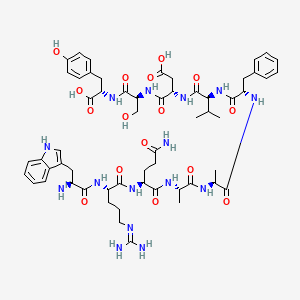

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)/t30-,31-,37-,39-,40-,41-,42-,43-,44-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJASTVQGSKHKZ-QZHJRRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H79N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.